molecular formula C20H31ClO B2451420 Arachidonoyl chloride

Arachidonoyl chloride

Cat. No.: B2451420
M. Wt: 322.9 g/mol
InChI Key: NTBLHFFUSJRJQO-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonoyl chloride is a derivative of arachidonic acid. It has been used as an intermediate in the synthesis of arachidonic acid derivatives.

Mechanism of Action

Target of Action

Arachidonoyl chloride is a derivative of arachidonic acid . It is primarily involved in the endocannabinoid system, where it interacts with various receptors, including the cannabinoid receptors .

Mode of Action

This compound’s interaction with its targets results in various changes. For instance, it plays a role in the synthesis of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), two major endogenous agonists of the cannabinoid receptors . These molecules are engaged in different forms of synaptic plasticity and take part in different behavioral functions .

Biochemical Pathways

This compound is involved in the biosynthesis of endocannabinoids. The metabolic pathways of these endocannabinoids are completely different. For instance, 2-AG is mostly produced from inositol phospholipids via diacylglycerol by phospholipase C and diacylglycerol lipase and then degraded by monoacylglycerol lipase . On the other hand, anandamide is concomitantly produced with larger amounts of other N-acylethanolamines via N-acyl-phosphatidylethanolamines (NAPEs) .

Pharmacokinetics

It is known that anandamide and 2-ag, which are synthesized from this compound, are both synthesized on demand and have a short-lived transmission .

Result of Action

The molecular and cellular effects of this compound’s action are primarily mediated through its role in the synthesis of endocannabinoids. These endocannabinoids have various effects, including the resolution of acute pain, analgesic benefit to neuropathic, gastrointestinal, inflammatory, and chemotherapy-induced pain .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBLHFFUSJRJQO-DOFZRALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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